![molecular formula C24H20F3N7O3S2 B607901 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide CAS No. 1235406-09-3](/img/structure/B607901.png)
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Übersicht
Beschreibung
GX-936, also known as PF-05196233, is a Nav1.7 inhibitor. GX-936 inhibit Nav1.7 through a voltage-sensor trapping mechanism, likely by stabilizing inactivated states of the channel.
Biologische Aktivität
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-Yl)benzenesulfonamide, also known as GX-936, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for GX-936 is , with a molecular weight of approximately 575.59 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyano group, trifluoromethyl group, and a benzenesulfonamide moiety.
Property | Value |
---|---|
Molecular Formula | C24H20F3N7O3S2 |
Molecular Weight | 575.59 g/mol |
Formal Charge | 0 |
Atom Count | 59 |
Bond Count | 63 |
Aromatic Bond Count | 22 |
Biological Activity
Research indicates that GX-936 exhibits various biological activities, particularly in the context of cancer treatment and androgen receptor modulation.
Anticancer Activity
GX-936 has shown promise in preclinical studies as an anticancer agent. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have demonstrated that GX-936 can induce apoptosis in specific cancer cell types by activating caspase pathways.
Androgen Receptor Modulation
In studies involving male rats, GX-936 has been characterized as a selective androgen receptor modulator (SARM). Its binding affinity to androgen receptors suggests potential applications in hormonal therapies. For example, it has been shown to suppress luteinizing hormone (LH) levels significantly at doses greater than 0.1 mg/d, which correlates with reductions in prostate size but increases in muscle mass .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that GX-936 effectively inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism appears to involve interference with key signaling pathways that promote cell survival.
- Animal Models : In vivo studies using male rat models have indicated that treatment with GX-936 leads to significant changes in reproductive hormone levels and tissue morphology. Notably, the compound was able to induce infertility reversibly when combined with estradiol benzoate (EB), showcasing its potential for contraceptive applications .
- Pharmacokinetic Properties : The pharmacokinetic profile of GX-936 suggests favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in therapeutic settings.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and thiadiazole moieties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition . The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as a novel antitumor agent.
Antiviral Properties
The compound has been investigated for antiviral activity, particularly against coronaviruses. Research indicates that modifications in the structural components of similar pyrazole derivatives can enhance their efficacy against viral pathogens . This suggests that 3-cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-Yl)benzenesulfonamide may offer a pathway for developing antiviral therapeutics.
Anti-inflammatory Potential
In silico studies have indicated that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for treating inflammatory diseases. The docking studies suggest that structural optimization could enhance its anti-inflammatory properties .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural complexity allows for various substitutions that can significantly affect biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing toxicity.
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that slight modifications in the phenyl moiety could tune biological properties towards enhanced anticancer activity. The case study focused on the evaluation of cytotoxicity against human cancer cell lines, revealing that specific substitutions led to increased potency .
Case Study 2: Antiviral Activity Against Coronaviruses
Another research effort investigated the antiviral potential of pyrazole derivatives similar to the compound . The study revealed that certain structural features were critical for inhibiting viral replication, suggesting a promising avenue for drug development targeting viral infections .
Eigenschaften
IUPAC Name |
3-cyano-4-[2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]-4-(trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N7O3S2/c1-2-33-12-17(13-33)34-20(7-8-30-34)19-10-16(24(25,26)27)3-5-22(19)37-21-6-4-18(9-15(21)11-28)39(35,36)32-23-29-14-31-38-23/h3-10,14,17H,2,12-13H2,1H3,(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVSLIXTXZSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)S(=O)(=O)NC5=NC=NS5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.